molecular formula C15H10N4O2 B1205358 Didemnimide A

Didemnimide A

Cat. No. B1205358
M. Wt: 278.26 g/mol
InChI Key: HYVUONWSNKUQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didemnimide A is a member of indoles, a member of maleimides and a member of pyrroles. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved Synthesis and Analogs : Didemnimide A has been a subject of interest in synthetic chemistry. Improved synthesis methods for substances like isogranulatimide, a G2 checkpoint inhibitor, have been developed, and this includes synthesis of didemnimide C and related compounds (Piers, Britton, & Andersen, 2000).
  • Key Intermediate in Alkaloid Synthesis : The compound serves as a key intermediate in the synthesis of various alkaloids, including didemnimides, highlighting its importance in medicinal chemistry (Hong-Ming Dong & Yin Huang, 2007).

Cellular and Molecular Biology

  • Study of Cell Cycle and Cancer : Didemnimide A and its analogs have been studied for their role in the inhibition of the G2 cell cycle checkpoint in mammalian cancer cells. This involves detailed computational studies of the molecule's structure and electronic features (Camargo et al., 2001).
  • Natural Product Chemistry and Cell Biology : The didemnin family, including Didemnimide A, has sparked interest in understanding the interaction of natural products with cell proliferation, protein biosynthesis, and apoptosis. This highlights the use of natural product chemistry as a critical tool for studying cell biology (Vera & Joullié, 2002).

Marine Biology and Ecology

  • Symbiosis in Marine Ecosystems : Didemnimide A is part of the study of symbiotic relationships in marine ecosystems. For instance, Prochloron spp., the symbiont of didemnid family ascidians, is known for biosynthesizing cyclic peptides like didemnins, highlighting the ecological and biochemical significance of these compounds (Schmidt et al., 2005).

Pharmacogenomics and Drug Discovery

  • Pharmacogenomic Biomarkers : Research has focused on identifying pharmacogenomic biomarkers for responders to didemnin B, a compound related to Didemnimide A. This helps in understanding the molecular mechanisms of these compounds and aids in the clinical application for cancer treatment (Potts et al., 2015).

properties

Product Name

Didemnimide A

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C15H10N4O2/c20-14-12(9-5-17-10-4-2-1-3-8(9)10)13(15(21)19-14)11-6-16-7-18-11/h1-7,17H,(H,16,18)(H,19,20,21)

InChI Key

HYVUONWSNKUQCE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN=CN4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN=CN4

synonyms

didemnimide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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